Kirilowin A

Description

Kirilowin A (α-kirilowin) is a type-1 ribosome-inactivating protein (RIP) isolated from the seeds of Trichosanthes kirilowii, a medicinal plant in the Cucurbitaceae family . It was first characterized in 1996 and has a molecular weight of 28,800 Da as determined by SDS-PAGE . Like other RIPs, this compound inhibits protein synthesis by depurinating ribosomal RNA (rRNA), thereby blocking translation elongation . Its biological activities include:

- Suppression of [³H]-thymidine incorporation in mouse melanoma cells .

- Induction of abortion in mice at doses similar to β-kirilowin .

Structurally, this compound shares a conserved N-terminal sequence (identical to β-kirilowin in the first 10 residues) and exhibits strong immunological cross-reactivity with β-kirilowin . Its slightly higher molecular weight compared to β-kirilowin is hypothesized to result from C-terminal extensions or differential glycosylation .

Properties

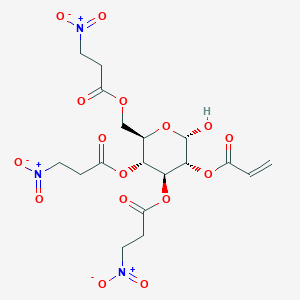

Molecular Formula |

C18H23N3O16 |

|---|---|

Molecular Weight |

537.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-hydroxy-3,4-bis(3-nitropropanoyloxy)-5-prop-2-enoyloxyoxan-2-yl]methyl 3-nitropropanoate |

InChI |

InChI=1S/C18H23N3O16/c1-2-11(22)35-17-16(37-14(25)5-8-21(31)32)15(36-13(24)4-7-20(29)30)10(34-18(17)26)9-33-12(23)3-6-19(27)28/h2,10,15-18,26H,1,3-9H2/t10-,15-,16+,17-,18+/m1/s1 |

InChI Key |

IUZMPVCSOLDVAB-XJWTZCLFSA-N |

Isomeric SMILES |

C=CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |

Canonical SMILES |

C=CC(=O)OC1C(C(C(OC1O)COC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |

Synonyms |

kirilowin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Kirilowin A belongs to a family of RIPs with overlapping functions but distinct structural and biochemical properties. Below is a detailed comparison with key analogs:

β-Kirilowin

- Source : Also isolated from T. kirilowii seeds .

- Molecular Weight : 27,500 Da (vs. 28,800 Da for this compound) .

- Activity: ID₅₀ of 1.8 ng/mL in cell-free translation systems, making it marginally more potent than this compound in vitro . Shares identical N-terminal sequence (first 10 residues) and peptide fingerprint with this compound . Key Difference: Lacks immunological cross-reactivity with trichosanthin, unlike this compound .

Trichosanthin

- Source : Root tubers of T. kirilowii .

- Molecular Weight : ~26,000–27,000 Da (slightly smaller than this compound) .

- Activity :

- IC₅₀ of ~0.3–1.0 nM in rRNA depurination assays, indicating higher potency than this compound .

- Structurally distinct: Only 60–70% sequence identity in the N-terminal region compared to this compound and β-kirilowin .

- Clinically used as an abortifacient and anti-HIV agent, whereas this compound’s therapeutic applications remain understudied .

Trichokirin-S1

- Source : T. kirilowii seeds .

- Molecular Weight : ~28,000 Da (similar to this compound) .

- Lacks abortifacient activity in murine models, unlike this compound and β-kirilowin .

TK-35

- Source : Agrobacterium-transformed T. kirilowii stem cultures .

- Molecular Weight: Not reported, but classified as a type-1 RIP.

- Activity :

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Research Findings

Structural Homology : this compound and β-kirilowin share identical N-terminal sequences and peptide fingerprints, suggesting gene duplication or alternative splicing in T. kirilowii .

Functional Divergence : Despite structural similarities, β-kirilowin’s lack of cross-reactivity with trichosanthin highlights subtle epitope differences critical for antibody recognition .

Therapeutic Potential: this compound’s abortifacient activity parallels trichosanthin but with fewer immunological side effects, warranting further clinical exploration .

Q & A

Q. What analytical techniques are recommended for the identification and characterization of Kirilowin A in plant extracts?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for initial separation and molecular weight determination. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for structural elucidation, particularly for distinguishing stereochemical configurations. For purity assessment, elemental analysis and high-resolution MS (HRMS) should complement chromatographic data (e.g., retention indices). Ensure all protocols adhere to reproducibility standards by documenting solvent gradients, column specifications, and calibration methods .

Q. How should researchers conduct a systematic literature review on this compound's pharmacological properties?

Methodological Answer: Follow the PRISMA framework for systematic reviews. Begin by defining inclusion/exclusion criteria (e.g., studies published in peer-reviewed journals from 2000–2025). Use databases like PubMed, Scopus, and Web of Science with Boolean search terms ("this compound" AND "bioactivity" OR "pharmacokinetics"). Critically appraise studies using tools like the Cochrane Risk of Bias Assessment, focusing on sample size, control groups, and statistical rigor. Address contradictory findings by comparing experimental conditions (e.g., dosage, cell lines) and assay methodologies .

Q. What are the key challenges in isolating this compound from complex plant matrices?

Methodological Answer: Challenges include low natural abundance, structural similarity to co-occurring terpenoids, and instability during extraction. Optimize protocols by testing solvent polarity (e.g., methanol vs. ethyl acetate), temperature control, and solid-phase extraction (SPE) for enrichment. Validate purity using orthogonal techniques (e.g., HPLC-DAD vs. TLC). For unstable compounds, consider inert atmosphere processing and immediate derivatization .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound's stability under varying physicochemical conditions?

Methodological Answer: Employ a factorial design to evaluate temperature (4°C–40°C), pH (3–9), and light exposure. Use accelerated stability testing with LC-MS quantification at intervals (0, 7, 30 days). Include degradation kinetics modeling (e.g., Arrhenius equation for temperature dependence). For oxidative stability, compare inert (N₂) vs. aerobic conditions. Document deviations using controlled batch replicates and statistical tools like ANOVA for significance testing .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies may arise from assay variability (e.g., MTT vs. resazurin for cytotoxicity) or cell line heterogeneity. Conduct meta-analyses to identify confounding factors (e.g., IC₅₀ normalization to positive controls). Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell-based models). Replicate experiments with standardized protocols from organizations like the NIH or EMA, ensuring blinding and randomization .

Q. How can in silico methods predict this compound's molecular interactions with therapeutic targets?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to screen against target proteins (e.g., COX-2, EGFR). Validate docking poses with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability (RMSD <2 Å). Integrate cheminformatics tools (SwissADME, ProTox-II) for ADMET profiling. Cross-reference predictions with experimental data (e.g., SPR binding kinetics) to refine force field parameters .

Q. What experimental controls are essential when evaluating this compound's synergistic effects in combination therapies?

Methodological Answer: Include monotherapy controls for each compound and vehicle (e.g., DMSO). Use isobolographic analysis to distinguish additive vs. synergistic effects. Validate synergy via combination indices (CI <1) calculated using the Chou-Talalay method. Account for pharmacokinetic interactions (e.g., CYP450 inhibition) using hepatic microsome assays. Ensure blinding and sample randomization to reduce bias .

Q. How can researchers optimize synthetic pathways for this compound analogs with enhanced bioavailability?

Methodological Answer: Apply QSAR models to prioritize analogs with improved logP and polar surface area. Utilize semi-synthetic approaches (e.g., hydroxylation, glycosylation) guided by biotransformation studies. Assess bioavailability via Caco-2 cell permeability assays and in vivo pharmacokinetics (AUC₀–₂₄). Validate synthetic routes using green chemistry metrics (E-factor <10) and scalability testing under GMP guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.